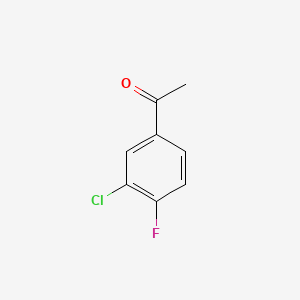

3'-Chloro-4'-fluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJPESKRPOTNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334344 | |

| Record name | 3'-Chloro-4'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2923-66-2 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2923-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-4'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-Chloro-4'-fluoroacetophenone CAS number 2923-66-2

An In-depth Technical Guide to 3'-Chloro-4'-fluoroacetophenone (CAS No. 2923-66-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, medicinal chemists, and process development scientists who utilize halogenated aromatic ketones in organic synthesis and drug discovery. This guide delves into the compound's fundamental properties, synthesis, characterization, and applications, grounding all information in established scientific principles and authoritative data.

Introduction: Strategic Importance in Synthesis

This compound is a disubstituted aromatic ketone whose value lies in the strategic placement of its functional groups. The electron-withdrawing nature of the chlorine and fluorine atoms activates the aromatic ring for certain transformations while also influencing the regioselectivity of subsequent reactions. The acetyl group provides a reactive handle for a multitude of chemical modifications, making this compound a versatile building block for more complex molecular architectures.[1] Its application spans pharmaceutical development, agrochemical formulation, and material science, underscoring its industrial and research significance.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in experimental work. These properties dictate appropriate storage conditions, solvent selection, and the analytical methods best suited for reaction monitoring and quality control.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below. The compound presents as a white to light-yellow crystalline solid with a melting point that makes it easy to handle at room temperature.[1][2] Its solubility in common organic solvents facilitates its use in a wide range of reaction conditions.[1]

| Property | Value | Source(s) |

| CAS Number | 2923-66-2 | [2][3][4] |

| Molecular Formula | C₈H₆ClFO | [1][3][5] |

| Molecular Weight | 172.58 g/mol | [1][3][5] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 41 - 45 °C | [1] |

| Boiling Point | 127 °C @ 15 mmHg | [1][2] |

| IUPAC Name | 1-(3-chloro-4-fluorophenyl)ethanone | [3] |

| InChIKey | PCJPESKRPOTNGU-UHFFFAOYSA-N | [3][4][6] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected data from key analytical techniques are outlined below.

| Technique | Key Data and Interpretation | Source(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z ≈ 172. A characteristic [M+2]⁺ isotope peak at m/z ≈ 174 (approx. 1/3 the intensity of M⁺) confirms the presence of a single chlorine atom. Key fragments include [M-CH₃]⁺ at m/z 157 and [M-COCH₃]⁺ at m/z 129. | [3][4] |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. C-F and C-Cl stretching bands are typically observed in the 1200-1300 cm⁻¹ and 700-800 cm⁻¹ regions, respectively. | [3] |

| ¹H NMR | The spectrum will show a singlet for the methyl protons (-COCH₃) around δ 2.6 ppm. The aromatic protons will appear as complex multiplets in the δ 7.0-8.0 ppm range, with coupling patterns dictated by the chloro and fluoro substituents. | [7] |

| ¹³C NMR | The carbonyl carbon resonance is expected around δ 195-197 ppm. The methyl carbon will appear at approximately δ 26 ppm. The aromatic carbons will show distinct signals, with their chemical shifts and splitting patterns influenced by the attached halogens. | [7] |

Synthesis Pathway: The Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.[8] This electrophilic aromatic substitution reaction provides a direct route to forming the crucial carbon-carbon bond between the aromatic ring and the acetyl group.

Mechanistic Considerations

The causality behind this experimental choice is rooted in well-established reaction mechanisms. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as a catalyst. Its role is to abstract the chloride from acetyl chloride, generating a highly reactive electrophile, the acylium ion ([CH₃CO]⁺).[9][10] The electron-rich π-system of the 1-chloro-2-fluorobenzene ring then attacks this acylium ion. The halogen substituents on the ring are deactivating but act as ortho, para-directors.[9] Due to steric hindrance from the chlorine atom at the 3-position, the acylation occurs predominantly at the sterically more accessible C-5 position (para to the fluorine and meta to the chlorine), yielding the desired this compound product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-4-fluoroacetophenone CAS#: 2923-66-2 [chemicalbook.com]

- 3. This compound | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-fluoroacetophenone [webbook.nist.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chemeo.com [chemeo.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 3'-Chloro-4'-fluoroacetophenone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3'-Chloro-4'-fluoroacetophenone, a key building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. This document delves into its fundamental properties, detailed synthetic and analytical protocols, spectroscopic characterization, and its utility in the synthesis of bioactive molecules.

Section 1: Core Molecular Attributes

This compound is an aromatic ketone characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts unique reactivity and makes it a valuable precursor in medicinal chemistry.

Molecular Formula and Weight

The chemical formula for this compound is C₈H₆ClFO .[1][2][3] Its molecular weight is approximately 172.58 g/mol .[1][3][4]

Chemical Structure and IUPAC Name

The structure consists of an acetophenone core substituted with a chlorine atom at the 3' position and a fluorine atom at the 4' position of the phenyl ring.

IUPAC Name: 1-(3-Chloro-4-fluorophenyl)ethanone[3]

CAS Number: 2923-66-2[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆ClFO | [1][2][3] |

| Molecular Weight | 172.58 g/mol | [1][3][4] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 41-45 °C | [4] |

| Boiling Point | 127 °C at 15 mmHg | [4] |

| Solubility | Soluble in organic solvents like methanol. |

Section 2: Synthesis and Mechanism

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of aromatic ketone synthesis.

Reaction Scheme

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar substrates.[2]

Materials:

-

1-Chloro-2-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1-chloro-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the subsequent aromatic substitution.

Caption: Mechanism of Friedel-Crafts acylation.

Section 3: Analytical Characterization

Thorough analytical characterization is crucial for confirming the identity and purity of the synthesized this compound.

Spectroscopic Analysis

3.1.1 Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its functional groups. A gas-phase IR spectrum is available from the NIST Chemistry WebBook.[5]

-

Aromatic C-H Stretch: Peaks are expected in the 3100-3000 cm⁻¹ region.[1]

-

Aliphatic C-H Stretch (CH₃): Vibrations are typically observed around 2950-2850 cm⁻¹.[1]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is predicted around 1690 cm⁻¹, characteristic of an aryl ketone.[1]

-

Aromatic C=C Stretch: Multiple bands are expected in the 1600-1450 cm⁻¹ range.

-

C-F Stretch: A distinct band is anticipated around 1250 cm⁻¹.[1]

-

C-Cl Stretch: A band in the lower frequency region, around 830 cm⁻¹, is expected.[1]

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the methyl protons (-COCH₃) is expected around δ 2.6 ppm.

-

The aromatic region (δ 7.0-8.0 ppm) will show a complex splitting pattern due to the three aromatic protons and their coupling to each other and to the fluorine atom.

-

-

¹³C NMR:

-

The carbonyl carbon (C=O) is expected to appear around δ 195-197 ppm.

-

The methyl carbon (-CH₃) will be observed at approximately δ 26-27 ppm.

-

The aromatic carbons will resonate in the δ 115-140 ppm region, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

-

3.1.3 Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST Chemistry WebBook.[8]

-

Molecular Ion (M⁺): A prominent peak at m/z 172, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak at m/z 174 with approximately one-third the intensity of the molecular ion peak.

-

Major Fragment Ion: A base peak is expected at m/z 157, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Chromatographic Methods

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250-280 °C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the separation of components with different boiling points.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

3.2.2 High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for determining the purity of non-volatile organic compounds.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Column Temperature: 30-40 °C.

Section 4: Applications in Drug Development

This compound is a valuable precursor for the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.[4][9] Its utility often lies in its role as a scaffold for constructing heterocyclic systems.

Precursor to Pyrazole Derivatives

A common synthetic application involves the reaction of this compound with hydrazine derivatives to form pyrazole rings. Pyrazoles are a class of heterocyclic compounds that are prevalent in many marketed drugs, including the selective COX-2 inhibitor, Celecoxib.[10]

Proposed Synthesis of a Celecoxib Analog

The following workflow illustrates a plausible synthetic route to an analog of Celecoxib starting from this compound.

Caption: Proposed synthetic pathway to a Celecoxib analog.

Mechanism of Pyrazole Formation: The formation of the pyrazole ring proceeds via a condensation reaction between the 1,3-diketone intermediate and a hydrazine, followed by cyclization and dehydration.

Caption: General mechanism for pyrazole ring formation.

Section 5: Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Chloro-4-fluoroacetophenone [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloro-4-fluoroacetophenone [webbook.nist.gov]

- 9. FCKeditor - Resources Browser [nstu.ru]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 3'-Chloro-4'-fluoroacetophenone

This guide provides an in-depth analysis of the melting and boiling points of 3'-Chloro-4'-fluoroacetophenone (CAS No. 2923-66-2), a key intermediate in the pharmaceutical and agrochemical industries. The accurate determination of these fundamental physical properties is critical for process development, quality control, and ensuring the compound's stability and purity. This document outlines both reported values and the rigorous experimental methodologies required for their verification, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a substituted aromatic ketone whose structural features, including chlorine and fluorine atoms, make it a versatile building block in organic synthesis.[1] Its application in the development of novel therapeutic agents and crop protection chemicals necessitates a thorough understanding of its physicochemical characteristics. The melting and boiling points are not merely data points; they are indicators of purity, influence reaction kinetics, and dictate storage and handling conditions.

Physicochemical Properties of this compound

The melting and boiling points of this compound have been reported in various chemical databases and by commercial suppliers. A summary of these values is presented below. It is important to note the variability in reported melting points, which can be attributed to different analytical methods and sample purities.

| Property | Reported Value | Source |

| Melting Point | 41 - 45 °C | Chem-Impex[1] |

| 42 °C | ChemicalBook[2] | |

| 43 °C | TCI America (via Fisher Scientific)[3] | |

| 311.82 K (38.67 °C) (Predicted) | Cheméo (Joback Method)[4] | |

| Boiling Point | 127 °C at 15 mmHg | Chem-Impex[1] |

| 126 °C | ChemicalBook[2] | |

| 509.65 K (236.5 °C) (Normal - Predicted) | Cheméo (Joback Method)[4] |

Part 1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly precise thermoanalytical technique for determining the melting temperature (T*) of a substance.[5][6] It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] The melting process results in an endothermic peak on the DSC curve, the onset of which is a highly accurate representation of the melting point.[7] Furthermore, the shape and breadth of the peak can provide valuable information regarding the purity of the sample.[7][8]

Experimental Protocol for DSC Analysis

The following protocol outlines the steps for determining the melting point of this compound using a heat-flux DSC instrument.

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated using certified reference standards (e.g., indium, tin).

-

Purge the system with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a stable and inert atmosphere.[8]

-

-

Sample Preparation:

-

Accurately weigh approximately 2-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Experimental Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the temperature program:

-

Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a temperature above the expected melting point (e.g., 60 °C).[8] A slower ramp rate generally provides better resolution.

-

-

-

Data Acquisition and Analysis:

-

Initiate the temperature program and record the heat flow as a function of temperature.

-

The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

-

Determine the onset temperature of the melting peak, which is taken as the melting point. The peak temperature and the area under the curve (enthalpy of fusion) should also be recorded.

-

Visualizing the DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Part 2: Determination of Boiling Point via Ebulliometry

Ebulliometry is a technique used to accurately measure the boiling point of a liquid by observing the temperature at which the liquid and vapor phases are in equilibrium.[9] An ebulliometer is designed to measure this temperature precisely, often under controlled pressure conditions.[9] For substances like this compound, which have relatively high boiling points at atmospheric pressure, it is common to determine the boiling point at a reduced pressure to prevent thermal decomposition.

Experimental Protocol for Ebulliometry

The following protocol describes the determination of the boiling point of this compound at a reduced pressure.

-

Apparatus Setup:

-

Assemble the ebulliometer, which typically consists of a boiling flask, a condenser, and a port for a thermometer or temperature probe.

-

Connect the apparatus to a vacuum pump with a pressure gauge and a bleed valve to control the pressure.

-

-

Sample Introduction:

-

Introduce a small volume of this compound into the boiling flask, along with a boiling chip or a magnetic stir bar to ensure smooth boiling.

-

-

Procedure:

-

Carefully evacuate the system to the desired pressure (e.g., 15 mmHg).

-

Begin heating the sample gently.

-

As the liquid approaches its boiling point at the set pressure, observe for the formation of a steady stream of bubbles.

-

The temperature of the vapor condensing on the thermometer bulb will stabilize; this equilibrium temperature is the boiling point at that specific pressure.[10]

-

Record both the stable temperature reading and the precise pressure.

-

-

Post-Analysis:

-

Allow the apparatus to cool down before carefully releasing the vacuum.

-

Clean the ebulliometer thoroughly.

-

Visualizing the Ebulliometry Workflow

Caption: Workflow for Boiling Point Determination using Ebulliometry.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental for its effective use in research and development. This guide has provided both a compilation of reported values and detailed, field-proven protocols for their experimental verification using DSC and ebulliometry. By adhering to these rigorous methodologies, researchers and scientists can ensure the quality and consistency of their work, leading to more reliable and reproducible outcomes in the synthesis and application of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-4-fluoroacetophenone CAS#: 2923-66-2 [m.chemicalbook.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. chemeo.com [chemeo.com]

- 5. Differential scanning calorimetry [cureffi.org]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. scielo.br [scielo.br]

- 9. Ebulliometer - Wikipedia [en.wikipedia.org]

- 10. chemconnections.org [chemconnections.org]

Solubility Profile of 3'-Chloro-4'-fluoroacetophenone: A Method-Driven Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Chloro-4'-fluoroacetophenone is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its utility in these fields is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility characteristics in various organic solvents a critical prerequisite for efficient process development, formulation, and purification. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. Rather than presenting a simple dataset, this document focuses on equipping researchers with the foundational knowledge and experimental frameworks necessary to generate reliable solubility data tailored to their specific applications. We will delve into the theoretical underpinnings of solubility, provide detailed, self-validating experimental protocols, and discuss the interpretation of solubility data in the context of physicochemical properties.

Introduction to this compound

This compound (CAS No. 2923-66-2) is an aromatic ketone distinguished by its halogenated phenyl group.[2] This substitution pattern enhances its reactivity and makes it a versatile intermediate in synthetic chemistry.[1] Its physical and chemical properties are crucial for predicting its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO | [1][2][3] |

| Molecular Weight | 172.58 g/mol | [1][2][3] |

| Melting Point | 41 - 45 °C | [1] |

| Boiling Point | 127 °C @ 15 mmHg | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| logP (Octanol/Water) | 2.682 (Crippen Method) | [3] |

The compound's logP value of 2.682 indicates a preference for lipophilic (organic) environments over aqueous ones, suggesting poor water solubility but favorable solubility in many organic solvents.[3] Understanding the nuances of its solubility across a spectrum of these solvents is essential for its practical application.

Theoretical Foundations of Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline: a solute will dissolve best in a solvent that has a similar polarity and hydrogen-bonding capability.[4]

-

Polarity and Dipole Moment : this compound possesses a polar carbonyl group (C=O) and polar carbon-halogen bonds, creating a significant molecular dipole. Therefore, it is expected to be more soluble in polar organic solvents (e.g., alcohols, acetone) than in nonpolar solvents (e.g., hexane).

-

Hydrogen Bonding : The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor.[5] This allows for favorable interactions with protic solvents like ethanol and methanol, which are hydrogen bond donors.

-

Hansen Solubility Parameters (HSP) : For a more quantitative prediction, Hansen Solubility Parameters can be employed. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6] A solute is most likely to dissolve in a solvent when their respective HSP values are closely matched.

The following diagram illustrates the logical relationship between solute/solvent properties and solubility.

Caption: Logical flow from solute and solvent properties to solubility outcome.

Experimental Determination of Solubility

Gravimetric Method (Shake-Flask)

The isothermal shake-flask gravimetric method is a classic and highly reliable technique for determining thermodynamic solubility.[9][10][11] It relies on preparing a saturated solution at a constant temperature and then quantifying the dissolved solute by mass after solvent evaporation.[12]

Protocol: Gravimetric Solubility Determination

-

Preparation : To a series of sealed vials, add a fixed volume (e.g., 5.0 mL) of the desired organic solvent.

-

Solute Addition : Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial as it ensures that the solution is saturated.

-

Equilibration (Trustworthiness Step) : Place the sealed vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 48-72 hours) to allow the system to reach equilibrium.

-

Causality Insight: A long equilibration time is necessary to ensure the dissolution process has reached its thermodynamic endpoint. To validate this, samples can be taken at different time points (e.g., 24, 48, 72 hours); equilibrium is confirmed when consecutive measurements yield the same concentration.[9]

-

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to permit the excess solid to settle.

-

Sampling : Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-heated or temperature-equilibrated volumetric pipette. Transfer the aliquot to a pre-weighed, labeled evaporating dish.

-

Causality Insight: Using a temperature-equilibrated pipette prevents temperature fluctuations that could cause the solute to precipitate out of the saturated solution, which would lead to an underestimation of solubility.

-

-

Solvent Evaporation : Place the evaporating dishes in a fume hood to allow the solvent to evaporate at ambient temperature. For higher-boiling solvents, a vacuum oven at a temperature well below the solute's melting point may be used.

-

Drying and Weighing : Once the solvent has evaporated, place the dishes in a vacuum oven at a moderate temperature (e.g., 40 °C) and dry to a constant weight. This is achieved by cycles of drying, cooling in a desiccator, and weighing until the mass no longer changes between cycles.[9][12]

-

Calculation :

-

Mass of dissolved solute = (Final weight of dish + residue) - (Initial weight of dish).

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot) * 100.

-

UV-Visible Spectroscopic Method

For compounds with a strong chromophore, like this compound, UV-Visible spectroscopy offers a rapid and high-throughput alternative to the gravimetric method.[13][14][15] This technique relies on Beer-Lambert Law, where absorbance is directly proportional to concentration.

Protocol: UV-Spectroscopic Solubility Determination

-

Solvent Selection & Wavelength Determination : Choose a solvent that is transparent in the UV region where the solute absorbs.[16] Dissolve a small amount of this compound in the chosen solvent and scan its UV spectrum to determine the wavelength of maximum absorbance (λ_max).

-

Calibration Curve Construction :

-

Prepare a concentrated stock solution of the compound in the chosen solvent with a precisely known concentration.

-

Perform a series of serial dilutions to create a set of at least five calibration standards of decreasing concentration.

-

Measure the absorbance of each standard at λ_max.

-

Plot absorbance versus concentration. A linear regression of this data yields the calibration curve and its equation (y = mx + c), which must have a correlation coefficient (R²) > 0.99 for accuracy.

-

-

Saturated Solution Preparation : Prepare saturated solutions by following steps 1-4 of the Gravimetric Method protocol.

-

Sampling and Dilution : Withdraw a small, precise volume of the clear supernatant (e.g., 100 µL). Dilute this aliquot with a known volume of fresh solvent to bring its concentration into the linear range of the calibration curve. A high dilution factor will likely be necessary.

-

Causality Insight: Direct measurement of a saturated solution is impossible as its absorbance would be far too high. A precise and significant dilution is the critical step to enable accurate quantification.

-

-

Absorbance Measurement : Measure the absorbance of the diluted sample at λ_max.

-

Calculation :

-

Use the calibration curve equation to calculate the concentration of the diluted sample from its absorbance.

-

Solubility = (Concentration of diluted sample) * (Dilution Factor).

-

The following diagram outlines the typical experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination via two common methods.

Data Presentation and Interpretation

Once determined, solubility data should be compiled into a structured table for easy comparison and analysis.

Table 2: Illustrative Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Solubility Trend |

| n-Hexane | Nonpolar | 1.88 | Very Low |

| Toluene | Aromatic | 2.38 | Low to Moderate |

| Diethyl Ether | Polar Aprotic | 4.34 | Moderate |

| Chloroform | Polar Aprotic | 4.81 | Moderate to High |

| Ethyl Acetate | Polar Aprotic | 6.02 | High |

| Acetone | Polar Aprotic | 20.7 | Very High |

| Ethanol | Polar Protic | 24.5 | Very High |

| Methanol | Polar Protic | 32.7 | Very High |

Note: The "Expected Solubility Trend" is a qualitative prediction based on physicochemical principles. Actual quantitative data must be determined experimentally.

Interpretation : The trend would likely show that solubility increases with solvent polarity (dielectric constant). Protic solvents like ethanol and methanol are expected to be excellent solvents due to their high polarity and ability to act as hydrogen bond donors to the solute's carbonyl group.[17] Polar aprotic solvents like acetone should also be very effective. Nonpolar solvents like hexane are expected to be poor solvents, as the energy required to break the solute's crystal lattice is not sufficiently compensated by weak solute-solvent interactions.[18]

Safety and Handling

According to safety data, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2][19] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[19][20]

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is paramount for its effective use in research and development. This guide has outlined the core theoretical principles governing solubility and provided detailed, robust protocols for its experimental determination using gravimetric and spectroscopic methods. By applying these methodologies, researchers can generate the high-quality, application-specific data required to optimize reaction conditions, develop purification strategies, and design effective formulations, thereby accelerating the pace of innovation in the pharmaceutical and chemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. youtube.com [youtube.com]

- 5. app.studyraid.com [app.studyraid.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. scirp.org [scirp.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. quora.com [quora.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. chem.ws [chem.ws]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 3'-Chloro-4'-fluoroacetophenone: 1H and 13C NMR Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloro-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its utility in medicinal chemistry is noteworthy, where the specific placement of the chloro and fluoro substituents on the phenyl ring can significantly influence the biological activity of the resulting molecules. Accurate structural elucidation and purity assessment of this intermediate are paramount for ensuring the quality and efficacy of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful and definitive method for the unambiguous characterization of such organic molecules.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. As a Senior Application Scientist, the aim is to present not just the data, but also the underlying scientific principles and practical considerations for acquiring and interpreting these spectra. This guide is designed to be a valuable resource for researchers and professionals involved in organic synthesis, quality control, and drug development, enabling them to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as follows:

Figure 1: Molecular structure and atom numbering of this compound.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution and artifact-free NMR spectra is foundational to accurate structural analysis. The following protocol outlines a robust methodology for the preparation and analysis of this compound.

Figure 2: General experimental workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during data acquisition.

-

Tune and shim the probe to optimize the homogeneity of the magnetic field, which ensures sharp and well-resolved NMR signals.

-

-

¹H NMR Data Acquisition:

-

Set the appropriate acquisition parameters, including the spectral width (typically -2 to 12 ppm), pulse width (e.g., 90° pulse), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

-

Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Set appropriate acquisition parameters, including a wider spectral width (typically 0 to 220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is usually required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak shapes and integration.

-

Reference the spectrum using the internal standard (TMS at 0 ppm) or the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The predicted ¹H NMR spectral data is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 8.05 | Doublet of Doublets (dd) | J(H2'-H6') ≈ 2.5, J(H2'-F) ≈ 5.0 |

| H-5' | 7.85 | Doublet of Doublets (dd) | J(H5'-H6') ≈ 8.5, J(H5'-F) ≈ 2.0 |

| H-6' | 7.25 | Triplet (t) | J(H6'-H5') ≈ 8.5, J(H6'-F) ≈ 8.5 |

| -COCH₃ | 2.60 | Singlet (s) | - |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Analysis of the ¹H NMR Spectrum

-

Methyl Protons (-COCH₃): The three protons of the acetyl methyl group are chemically equivalent and do not have any neighboring protons to couple with. Consequently, they appear as a sharp singlet at approximately 2.60 ppm. This downfield shift from a typical alkane methyl group is due to the deshielding effect of the adjacent carbonyl group.

-

Aromatic Protons (H-2', H-5', and H-6'): The three aromatic protons are in distinct chemical environments due to the different substituents on the ring, leading to three separate signals.

-

H-2': This proton is ortho to the electron-withdrawing acetyl group and meta to the chloro group. The acetyl group's deshielding effect is most pronounced at the ortho position. Furthermore, it exhibits coupling to both H-6' (meta-coupling) and the fluorine atom at C-4' (through-space or long-range coupling). This results in a doublet of doublets at the most downfield region of the aromatic signals, around 8.05 ppm.

-

H-5': This proton is ortho to the chloro group and meta to the acetyl group. It experiences deshielding from both groups. It is coupled to the adjacent H-6' (ortho-coupling) and shows a smaller coupling to the fluorine atom. This leads to a doublet of doublets at approximately 7.85 ppm.

-

H-6': This proton is ortho to the fluorine atom and para to the chloro group. The fluorine atom is highly electronegative and exerts a significant influence on the chemical shift and coupling of this proton. It is coupled to the adjacent H-5' (ortho-coupling) and also shows a significant coupling to the fluorine atom. The signal for H-6' is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) around 7.25 ppm. The upfield shift compared to the other aromatic protons is due to the electron-donating resonance effect of the fluorine atom.

-

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The predicted chemical shifts are presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Note |

| C=O | 195.5 | Carbonyl carbon, highly deshielded |

| C-1' | 135.0 | Attached to the acetyl group |

| C-2' | 130.5 | |

| C-3' | 128.0 (d, J(C-F) ≈ 10 Hz) | Attached to chlorine, coupled to fluorine |

| C-4' | 162.0 (d, J(C-F) ≈ 255 Hz) | Attached to fluorine, large C-F coupling |

| C-5' | 125.0 (d, J(C-F) ≈ 4 Hz) | Coupled to fluorine |

| C-6' | 117.0 (d, J(C-F) ≈ 22 Hz) | Coupled to fluorine |

| -COCH₃ | 26.5 | Methyl carbon |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Analysis of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, appearing at a chemical shift of approximately 195.5 ppm.

-

Aromatic Carbons (C-1' to C-6'): The chemical shifts of the aromatic carbons are influenced by the electronic effects (inductive and resonance) of the substituents.

-

C-4': The carbon atom directly bonded to the highly electronegative fluorine atom (C-4') is significantly deshielded and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) of around 255 Hz. This large coupling is a characteristic feature for carbons directly attached to fluorine.

-

C-3': The carbon attached to the chlorine atom (C-3') is also deshielded. It will appear as a doublet due to two-bond coupling with the fluorine atom (²JCF).

-

C-1', C-2', C-5', and C-6': The remaining aromatic carbons show distinct chemical shifts based on their position relative to the substituents. The acetyl group has a deshielding effect, particularly on the ipso-carbon (C-1') and the ortho-carbon (C-2'). The fluorine and chlorine atoms also influence the chemical shifts of the other carbons through their inductive and resonance effects. The carbons at positions C-5' and C-6' will also exhibit coupling to the fluorine atom.

-

-

Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group appears at a characteristic chemical shift of around 26.5 ppm.

Conclusion

This in-depth technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral data of this compound. By understanding the principles of chemical shifts and coupling constants, and by following a systematic experimental protocol, researchers and scientists can confidently utilize NMR spectroscopy for the structural verification and purity assessment of this important chemical intermediate. The provided predicted data and their interpretation serve as a valuable reference for anyone working with this compound, ensuring the integrity and quality of their research and development endeavors.

References

Mass Spectrum Analysis of 3'-Chloro-4'-fluoroacetophenone: A Technical Guide

Introduction

3'-Chloro-4'-fluoroacetophenone is a halogenated aromatic ketone with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a substituted phenyl ring attached to a carbonyl group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for researchers in drug development and organic synthesis for reaction monitoring, purity assessment, and structural confirmation. This guide provides an in-depth technical overview of the mass spectrum analysis of this compound, focusing on the principles of electron ionization (EI) mass spectrometry and the predictable fragmentation pathways that enable its identification.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of mass spectrometry. It aims to provide not just a procedural outline but also the underlying scientific rationale for the observed fragmentation, thereby enabling a deeper understanding of the data generated.

I. Molecular Properties and Expected Mass Spectrum

Before delving into the analysis, it is essential to establish the fundamental properties of the target molecule.

Molecular Formula: C₈H₆ClFO[2]

Molecular Weight: 172.58 g/mol [1]

Structure:

Image Source: PubChem CID 520422[2]

Based on this structure, under electron ionization (EI), we can predict the formation of a molecular ion (M⁺•) and several key fragment ions. The presence of chlorine is particularly noteworthy, as it will produce a characteristic isotopic pattern (M+2 peak) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

II. The Rationale of Electron Ionization GC-MS

For a volatile, thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the analytical method of choice.[3] EI is a "hard" ionization technique that uses high-energy electrons to bombard the analyte molecule.[4] This process not only creates a molecular ion but also induces extensive and reproducible fragmentation. This fragmentation "fingerprint" is highly characteristic of the molecule's structure and is invaluable for identification.[4]

The GC component separates the analyte from the sample matrix based on its boiling point and interaction with the column's stationary phase, ensuring that a pure compound enters the mass spectrometer.[3]

Logical Workflow for GC-MS Analysis

The process follows a systematic and validated sequence to ensure data integrity and accuracy.

Caption: A typical workflow for GC-MS analysis of small molecules.

III. Predicted Fragmentation Pathways

The fragmentation of this compound in an EI source is governed by the stability of the resulting ions and neutral losses. The primary fragmentation occurs via alpha-cleavage, a characteristic pathway for ketones.[5]

Key Fragmentation Steps:

-

Molecular Ion Formation: The initial impact of an electron ejects another electron from the molecule, forming the molecular ion, M⁺•.

-

C₈H₆ClFO + e⁻ → [C₈H₆ClFO]⁺• + 2e⁻

-

-

Alpha-Cleavage (α-Cleavage): This is the most favorable initial fragmentation for aromatic ketones.[6] The bond between the carbonyl carbon and the methyl group breaks, leading to the loss of a methyl radical (•CH₃). This forms a very stable acylium ion.

-

[C₈H₆ClFO]⁺• → [C₇H₃ClFO]⁺ + •CH₃

-

-

Loss of Carbon Monoxide (Decarbonylation): The acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule. This results in a substituted chlorofluorophenyl cation.

-

[C₇H₃ClFO]⁺ → [C₆H₃ClF]⁺ + CO

-

The following diagram illustrates these primary fragmentation pathways.

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted Key Ions

| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Structure | Fragmentation Step | Notes |

| 172 / 174 | [C₈H₆ClFO]⁺• | Molecular Ion (M⁺•) | The M+2 peak at m/z 174 should be approximately one-third the intensity of the M peak at m/z 172, characteristic of a single chlorine atom. |

| 157 / 159 | [C₇H₃ClFO]⁺ | α-cleavage (Loss of •CH₃) | Expected to be the base peak due to the high stability of the acylium ion. |

| 129 / 131 | [C₆H₃ClF]⁺ | Loss of CO from acylium ion | A significant fragment resulting from decarbonylation. |

Note: The NIST WebBook confirms the presence of an electron ionization mass spectrum for 3-Chloro-4-fluoroacetophenone, which can be used as a reference.[7]

IV. Experimental Protocol: GC-MS Analysis

This section outlines a self-validating protocol for the analysis of this compound.

Materials and Reagents

-

This compound standard (≥98% purity)[1]

-

Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate), HPLC or GC grade

-

Calibrant standard for MS (e.g., PFTBA)

-

Clean glass containers and GC vials with septa[3]

Instrumentation

-

Gas Chromatograph with a capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).

-

Mass Spectrometer with an EI source.

-

Autosampler for precision injection.

Step-by-Step Methodology

A. Instrument Calibration and Blank Run

-

MS Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using the appropriate calibrant. This ensures mass accuracy.

-

Solvent Blank: Prepare a vial containing only the analysis solvent.

-

Blank Injection: Inject the solvent blank using the same GC method as the samples. This is a critical step to verify that the system (solvent, vial, syringe, GC column) is free from contamination.

B. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the chosen solvent.

-

Working Solution: Create a working solution by diluting the stock solution to a final concentration of ~10-50 µg/mL.

-

Filtration: If any particulates are visible, filter the working solution through a 0.22 µm syringe filter into a clean GC vial.[3]

C. GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1 (can be adjusted based on concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[8]

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at 20 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temp: 280 °C

-

Ion Source Temp: 230 °C

-

Ionization Energy: 70 eV (standard for EI)

-

Scan Range: m/z 35-350 amu[8]

D. Data Acquisition and Validation

-

Acquire Data: Inject the prepared sample and acquire the data.

-

Total Ion Chromatogram (TIC): Examine the TIC. A successful separation should yield a single, sharp peak at a specific retention time for the target compound.

-

Extract Mass Spectrum: Obtain the mass spectrum from the apex of the chromatographic peak.

-

Validate Spectrum: Compare the obtained spectrum against the predicted fragmentation pattern and reference spectra (e.g., from the NIST library). The presence of the molecular ion pair (172/174) and the base peak at m/z 157 is a primary confirmation.

Caption: Decision tree for validating the mass spectrum of the analyte.

V. Conclusion

The mass spectrum analysis of this compound by EI-GC-MS is a robust and reliable method for its identification. The fragmentation is dominated by a predictable alpha-cleavage, leading to a stable acylium ion at m/z 157/159, which typically serves as the base peak. The presence of the molecular ion pair at m/z 172/174, with the characteristic 3:1 isotopic ratio for chlorine, provides definitive confirmation of the elemental composition. By following a validated experimental protocol, researchers can confidently identify this compound, ensuring the integrity of their synthetic and analytical workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

- 7. 3-Chloro-4-fluoroacetophenone [webbook.nist.gov]

- 8. orslabs.com [orslabs.com]

FT-IR spectrum of 3'-Chloro-4'-fluoroacetophenone

An In-Depth Technical Guide to the FT-IR Spectrum of 3'-Chloro-4'-fluoroacetophenone

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document delves into the principles of FT-IR spectroscopy as applied to this specific molecule. It outlines a robust experimental protocol for data acquisition, offers a detailed interpretation of the resulting spectrum with peak assignments grounded in established vibrational theory, and explains the causal relationships between molecular structure and spectral features. The guide serves as a practical reference for the structural elucidation and quality control of substituted acetophenones.

Introduction: The Molecular Profile of this compound

This compound (C₈H₆ClFO) is an aromatic ketone that serves as a critical building block in the synthesis of various pharmaceutically active compounds.[1][2][3][4][5] Its structure, featuring a disubstituted phenyl ring with both chloro and fluoro groups, presents a unique vibrational profile that is ideally suited for characterization by FT-IR spectroscopy.

FT-IR spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[6][7][8] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. This fingerprint allows for the unambiguous identification of functional groups and provides insights into the overall molecular architecture, making it a cornerstone of chemical analysis in research and industrial settings.[9][10]

Molecular Structure and Predicted Vibrational Modes

The is dictated by the vibrational modes of its constituent functional groups. Understanding these groups is key to predicting and interpreting the spectrum.

Caption: Molecular structure of this compound with key functional groups.

The primary vibrational modes expected are:

-

Carbonyl (C=O) Stretching: A strong, sharp absorption characteristic of ketones. In acetophenone, conjugation with the aromatic ring lowers this frequency from the typical ~1715 cm⁻¹ for aliphatic ketones to the 1680-1700 cm⁻¹ range.[8][11][12]

-

Aromatic C-H Stretching: Weak to medium intensity bands appearing just above 3000 cm⁻¹.[13][14][15]

-

Aliphatic C-H Stretching: From the acetyl methyl group, these bands appear just below 3000 cm⁻¹.[13][16]

-

Aromatic C=C Ring Stretching: A series of medium to strong bands in the 1400-1600 cm⁻¹ region.[12][13][14][15]

-

Halogen Stretches: The C-F bond gives a strong absorption typically in the 1100-1400 cm⁻¹ range, while the C-Cl stretch is found at lower wavenumbers, generally between 550-850 cm⁻¹.[17][18]

-

Bending Vibrations: In-plane and out-of-plane (oop) C-H bending vibrations provide structural information. The C-H oop bands in the 900-675 cm⁻¹ region are particularly diagnostic of the aromatic substitution pattern.[13][15]

Experimental Protocol: A Self-Validating Workflow for FT-IR Data Acquisition

To ensure spectral accuracy and reproducibility, a rigorous and self-validating experimental protocol is essential. The following methodology is recommended for analyzing solid samples like this compound.

Caption: A validated workflow for FT-IR spectral acquisition and analysis.

Step-by-Step Methodology

-

Instrumentation Setup:

-

Spectrometer: Utilize a calibrated FT-IR spectrometer (e.g., Bruker Tensor series, PerkinElmer Spectrum Two).

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is highly recommended for its minimal sample preparation and high-quality data. Alternatively, the KBr pellet method can be used.

-

Causality: The choice of an ATR accessory is driven by efficiency and the need for excellent sample contact, which ensures strong signal intensity and minimizes scattering effects often seen with solid samples.

-

-

Background Measurement (Self-Validation Step):

-

Ensure the sample compartment is empty and the ATR crystal is impeccably clean.

-

Acquire a background spectrum (typically 32-64 scans).

-

Trustworthiness: This step is critical as it measures the ambient atmosphere (H₂O, CO₂). By subtracting this background from the sample spectrum, any observed absorptions can be confidently attributed to the sample itself, not the environment.

-

-

Sample Preparation and Measurement:

-

Place a small amount of this compound powder onto the ATR crystal.

-

Apply consistent pressure using the ATR anvil to ensure intimate contact between the sample and the crystal.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32-64 scans).

-

Causality: Co-adding multiple scans is performed to improve the signal-to-noise ratio (S/N), ensuring that weak spectral features are resolved from the baseline noise.

-

-

Data Processing:

-

The instrument software automatically performs a Fourier transform on the raw interferogram and ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

If using ATR, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the IR beam. This makes the spectrum appear more like a traditional transmission spectrum.

-

Spectral Analysis and Interpretation

The is characterized by several distinct absorption bands. The following table summarizes the key peaks and their assignments, based on established correlation charts and spectral databases.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Authoritative Grounding |

| ~3080 - 3050 | Medium-Weak | Aromatic C-H Stretch | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[13][14][15] |

| ~2930 | Weak | Aliphatic C-H Stretch | Corresponds to the asymmetric stretching of the C-H bonds in the acetyl methyl group.[7][16] |

| ~1688 | Strong, Sharp | C=O (Ketone) Stretch | This is the most prominent peak. Its position below 1700 cm⁻¹ confirms conjugation with the phenyl ring, which weakens the C=O bond.[8][11][12][19] The electron-withdrawing nature of the halogens slightly increases this frequency compared to unsubstituted acetophenone.[20][21] |

| ~1595, ~1560 | Strong-Medium | Aromatic C=C Ring Stretch | Aromatic rings exhibit multiple in-ring C=C stretching vibrations, which are sensitive to substitution.[12][13][14] |

| ~1470, ~1420 | Medium | Aromatic C=C Ring Stretch / CH₃ Asymmetric Bend | These bands arise from further ring vibrations and the asymmetric bending (scissoring) of the methyl group C-H bonds. |

| ~1360 | Medium | CH₃ Symmetric Bend | The characteristic "umbrella" mode of a methyl group. |

| ~1255 | Strong | Aromatic C-F Stretch | The C-F stretching vibration typically produces a strong absorption in this region of the infrared spectrum.[18] |

| ~1220 | Strong | Acetyl C-C Stretch & Aromatic C-H In-Plane Bend | A complex region where stretching of the C-C bond between the carbonyl and the ring is coupled with in-plane C-H bending modes. |

| ~880, ~820 | Strong | Aromatic C-H Out-of-Plane (oop) Bend | These strong bands are highly diagnostic for the 1,2,4-trisubstitution pattern on the benzene ring.[13][15] |

| ~760 | Medium | Aromatic C-Cl Stretch | The C-Cl stretching frequency for aryl chlorides appears in this portion of the fingerprint region.[17] |

Conclusion: A Vibrational Fingerprint for Quality and Identity

The provides a definitive and information-rich fingerprint for its structural verification. The strong, sharp carbonyl absorption near 1688 cm⁻¹, coupled with the characteristic strong C-F stretch at ~1255 cm⁻¹ and the diagnostic C-H out-of-plane bending bands, allows for rapid and confident identification. For professionals in drug development and chemical synthesis, this technical guide provides the foundational knowledge and a validated protocol to effectively utilize FT-IR spectroscopy for quality control, reaction monitoring, and the structural elucidation of this important pharmaceutical intermediate.

References

- 1. 3-Chloro-4-fluoroacetophenone [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. This compound | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-fluoroacetophenone [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. app.studyraid.com [app.studyraid.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. researchgate.net [researchgate.net]

- 19. Infrared Spectrometry [www2.chemistry.msu.edu]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

A Comprehensive Technical Guide to the Safe Handling of 3'-Chloro-4'-fluoroacetophenone for Research and Development

This guide provides an in-depth overview of the safety protocols, handling procedures, and essential Material Safety Data Sheet (MSDS) information for 3'-Chloro-4'-fluoroacetophenone (CAS No. 2923-66-2). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this important chemical intermediate in a laboratory setting.

Understanding this compound: A Profile

This compound is an aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, featuring both chlorine and fluorine substituents on the acetophenone backbone, imparts unique reactivity that is valuable in medicinal chemistry for creating molecules with specific biological activities.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its safe handling.

| Property | Value | Source |

| CAS Number | 2923-66-2 | |

| Molecular Formula | C₈H₆ClFO | |

| Molecular Weight | 172.58 g/mol | |

| Appearance | White to light yellow to dark green powder to crystal | [1] |

| Melting Point | 41 - 45 °C | [1] |

| Boiling Point | 252.4 ± 25.0 °C at 760 mmHg | [3] |

| Flash Point | 106.5 ± 23.2 °C | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

Hazard Identification and Risk Assessment: A Proactive Approach

Based on available safety data, this compound is classified as an irritant. A comprehensive risk assessment should be conducted before any new or modified experimental protocol involving this compound.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A hierarchy of controls is essential for mitigating exposure to hazardous chemicals. Engineering controls should always be the primary line of defense, supplemented by appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[4]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should also be worn when there is a risk of splashing.[5]

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves.[6] Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against skin contact.

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[3] Consult with your institution's environmental health and safety (EHS) department for guidance on respirator selection and fit-testing.

Caption: PPE protocol for handling this compound.

Safe Handling and Storage: Best Practices in the Laboratory

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the compound.

Step-by-Step Handling Procedures

Receiving and Inspection:

-

Upon receipt, visually inspect the container for any damage or leaks.

-

Verify that the label is intact and legible.

-

Store the unopened container in a designated, secure area.

Weighing and Transferring the Solid:

-

Perform all weighing and transfer operations within a chemical fume hood.[4]

-

Use a dedicated, clean spatula or scoop for this compound.[7]

-

To weigh, place a weighing boat or paper on the analytical balance and tare it.[8]

-

Carefully add the desired amount of this compound to the weighing container.[8] Avoid creating dust.

-

To transfer the weighed solid into a reaction vessel, use a powder funnel or carefully pour from the creased weighing paper.[1]

-

If any solid is spilled, clean it up immediately following the spill response procedures outlined below.

Preparing Solutions:

-

Add the weighed this compound to the chosen solvent in the reaction vessel.

-

Ensure the solvent is compatible with the compound and the intended reaction.

-

If necessary, gently stir or sonicate to dissolve the solid.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, reducing agents, and amines.[3]

-

Do not store with food, drink, or animal feed.[9]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is critical for responding effectively to any incidents involving this compound.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.[3]

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention.[3]

-

Eye Contact: If the compound enters the eyes, flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

-

Ingestion: If swallowed, wash out the mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.[3]

Accidental Release Measures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal.[3]

-

Avoid generating dust.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's EHS department or emergency response team.

-

Prevent entry into the affected area until it has been deemed safe by trained personnel.

-

Caption: Decision tree for responding to spills.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3]

-

Specific Hazards: In case of fire, hazardous decomposition products such as hydrogen chloride, chlorine, carbon monoxide, carbon dioxide, fluorine, and hydrogen fluoride gas may be produced.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[8]

-

Conditions to Avoid: Incompatible materials.[3]

-

Incompatible Materials: Strong oxidizing agents, reducing agents, and amines.[3]

Toxicological and Ecological Information: A Word of Caution

As previously mentioned, there is a lack of comprehensive toxicological and ecological data for this compound.

-

Toxicological Information: The primary known hazards are irritation to the skin, eyes, and respiratory system.[3] The potential for chronic effects, carcinogenicity, mutagenicity, or reproductive toxicity has not been fully investigated.[8] Therefore, it is imperative to handle this compound with the utmost care to minimize exposure.

-

Ecological Information: There is no specific data available on the ecotoxicity of this compound.[8] It should not be released into the environment.[8] All waste materials must be disposed of according to local, state, and federal regulations.

Disposal Considerations

-

Dispose of waste in accordance with all applicable environmental regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.[10]

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Conclusion

This compound is a valuable chemical intermediate for research and development. However, its safe use is contingent upon a thorough understanding of its hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet from your supplier and your institution's EHS guidelines before working with this or any other chemical.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemimpex.com [chemimpex.com]

- 3. science.valenciacollege.edu [science.valenciacollege.edu]

- 4. afd.calpoly.edu [afd.calpoly.edu]

- 5. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]

- 6. chemsafetypro.com [chemsafetypro.com]